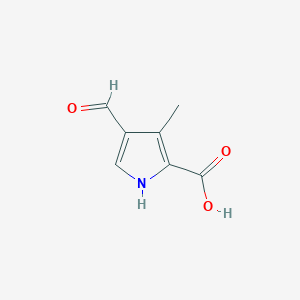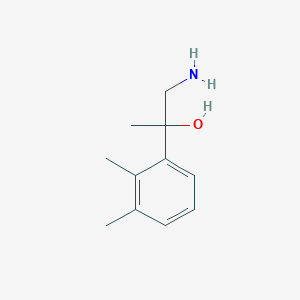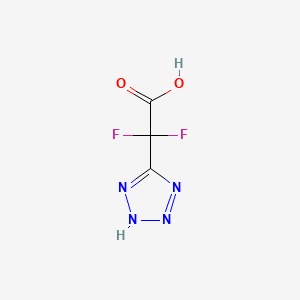
(2-Fluoropropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoropropan-2-yl)benzene is a chemical compound with the molecular formula C₉H₁₁F It is characterized by the presence of a fluorine atom attached to a propan-2-yl group, which is in turn bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropropan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of isopropylbenzene with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoropropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-hydroxypropan-2-yl)benzene, while substitution reactions can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
(2-Fluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism by which (2-Fluoropropan-2-yl)benzene exerts its effects involves interactions at the molecular level. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules. This can affect the compound’s behavior in chemical reactions and its interactions with biological targets. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (2-Fluoropropan-2-yl)toluene
- (2-Fluoropropan-2-yl)phenol
- (2-Fluoropropan-2-yl)aniline
Comparison: (2-Fluoropropan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various applications .
Propriétés
Numéro CAS |
74185-81-2 |
|---|---|
Formule moléculaire |
C9H11F |
Poids moléculaire |
138.18 g/mol |
Nom IUPAC |
2-fluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11F/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
YXRSGWODHVDMSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


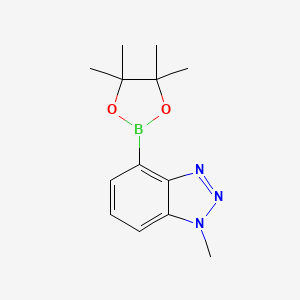
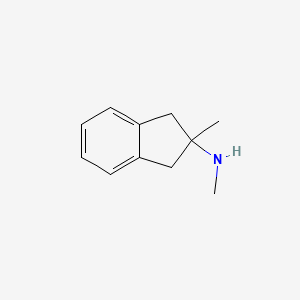
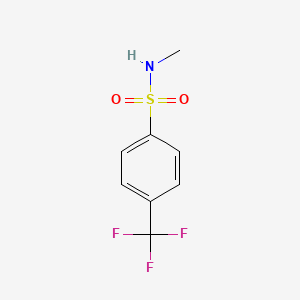
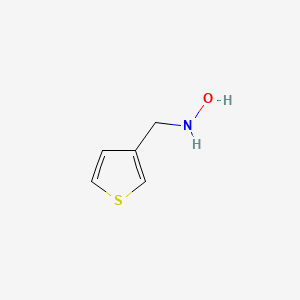
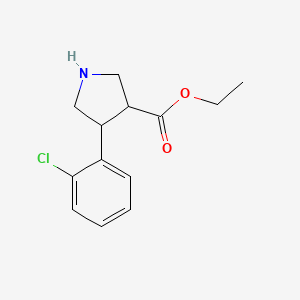
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)

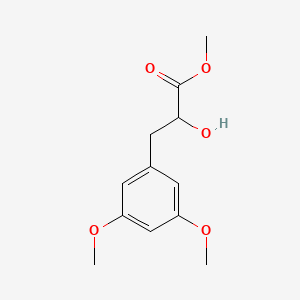
![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
